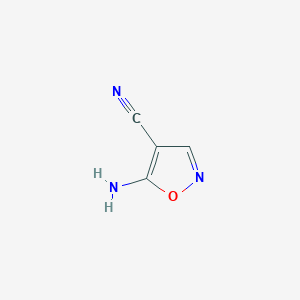

5-Aminoisoxazole-4-carbonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

5-amino-1,2-oxazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O/c5-1-3-2-7-8-4(3)6/h2H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZRYIRJNFYOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NOC(=C1C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10309975 | |

| Record name | 5-Aminoisoxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10309975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98027-17-9 | |

| Record name | 5-Aminoisoxazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10309975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1,2-oxazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Aminoisoxazole 4 Carbonitrile and Derivatives

Established Synthetic Routes

Established synthetic strategies for creating the 5-aminoisoxazole-4-carbonitrile scaffold are valued for their efficiency and versatility. Key among these are one-pot multicomponent reactions and classic cycloaddition strategies, which provide robust access to this important heterocyclic motif.

Multicomponent Reactions (MCRs) for Isoxazole (B147169) Synthesis

Multicomponent reactions (MCRs) represent a highly efficient approach for the synthesis of functionalized isoxazole derivatives. researchgate.net These reactions involve combining three or more starting materials in a single reaction vessel to form a final product that incorporates portions of all the initial reactants. This strategy is advantageous due to its operational simplicity, reduced waste generation, and the ability to rapidly build molecular complexity. researchgate.netrsc.org

Reaction of Malononitrile (B47326), Hydroxylamine (B1172632) Hydrochloride, and Aldehydes

A prominent and environmentally friendly MCR for synthesizing 5-aminoisoxazole-4-carbonitriles involves the one-pot condensation of an aldehyde, malononitrile, and hydroxylamine hydrochloride. researchgate.net This method is notable for its good product yields, short reaction times, and mild reaction conditions. researchgate.net The reaction proceeds by combining these three components, often in a suitable catalytic medium, to afford the desired isoxazole derivatives in yields ranging from 70% to 94%. researchgate.net

The versatility of this reaction allows for the use of a wide variety of aryl and heteroaryl aldehydes, leading to a diverse library of substituted 5-aminoisoxazole-4-carbonitriles. researchgate.net

| Aldehyde Derivative | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|

| Benzaldehyde | 20 | 94 | researchgate.net |

| 4-Chlorobenzaldehyde | 30 | 92 | researchgate.net |

| 4-Methylbenzaldehyde | 40 | 90 | researchgate.net |

| 4-Nitrobenzaldehyde | 60 | 85 | researchgate.net |

| 2-Thiophenecarboxaldehyde | 120 | 70 | researchgate.net |

Role of Deep Eutectic Solvents (DES) as Catalytic Media (e.g., K2CO3/Glycerol)

The use of Deep Eutectic Solvents (DES) as reaction media aligns with the principles of green chemistry. researchgate.net A DES composed of potassium carbonate (K2CO3) and glycerol (B35011) has been successfully employed as a catalytic medium for the multicomponent synthesis of 5-aminoisoxazole-4-carbonitriles. researchgate.netresearchgate.net This system is attractive due to its low cost, biodegradability, and low volatility. ijcea.org

The K2CO3/glycerol mixture serves a dual purpose; it acts as a basic catalyst and as the reaction solvent. researchgate.netsci-hub.box The basicity of the medium facilitates key deprotonation steps in the reaction mechanism, while the glycerol component can help to remove water produced during the reaction, driving the equilibrium towards product formation. sci-hub.boxresearchgate.net Reactions performed in a K2CO3/glycerol (in a 1:4 ratio) medium are typically carried out at room temperature, yielding the desired products in 20 to 120 minutes. researchgate.net The use of this DES avoids the need for hazardous organic solvents and can simplify the workup procedure. researchgate.net

Application of Lewis Acid Catalysts (e.g., Ceric Ammonium (B1175870) Sulphate)

Lewis acid catalysis offers another effective strategy for promoting the multicomponent synthesis of this compound derivatives. While various Lewis acids can be employed in organic synthesis, ceric ammonium sulphate (CAS) has been specifically documented as an efficient catalyst for the reaction between malononitrile, hydroxylamine hydrochloride, and substituted aryl aldehydes. ajrcps.comnih.gov

This one-pot synthesis, when catalyzed by CAS in a solvent such as isopropyl alcohol at reflux, proceeds smoothly to give the corresponding 5-amino-3-phenylisoxazole-4-carbonitrile analogues in good to excellent yields. ajrcps.com The advantages of this method include short reaction times, a simple experimental workup, and the avoidance of toxic by-products, presenting a promising green route for this class of compounds. ajrcps.com The use of CAS avoids the need for more costly or toxic transition metals. ajrcps.comnih.gov

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of heterocyclic chemistry and provide a powerful and direct method for constructing the isoxazole ring. This class of reactions involves the joining of two components to form a cyclic adduct, with the formation of new sigma bonds.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

The 1,3-dipolar cycloaddition between a nitrile oxide and a dipolarophile, such as an alkyne, is one of the most effective and widely used methods for the synthesis of isoxazoles. researchgate.netnih.gov This reaction forms the five-membered isoxazole ring with a high degree of regioselectivity. rsc.org Nitrile oxides are highly reactive intermediates that are typically generated in situ to prevent their rapid dimerization. chem-station.com Common methods for generating nitrile oxides include the dehydrohalogenation of hydroximoyl chlorides or the dehydration of nitroalkanes. nih.govnih.gov

A particularly relevant application of this methodology is the reaction of nitrile oxides with α-cyanoenamines, which serves as a one-step, efficient, and simple method for the regioselective preparation of 5-aminoisoxazoles. nih.gov This approach provides moderate to good yields, depending on the method used to generate the nitrile oxide intermediate. nih.gov

| Generation Method | Precursor | Reagents | Yield Range (%) | Reference |

|---|---|---|---|---|

| Dehydrohalogenation | Chloroxime | Base (e.g., Triethylamine) | 70-95 | nih.gov |

| Dehydration (Mukaiyama method) | Primary Nitroalkane | Phenylisocyanate, Triethylamine | 70-95 | nih.gov |

| Dehydration | Nitromethane | Phenylisocyanate, Triethylamine | 58-65 | nih.gov |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Malononitrile |

| Hydroxylamine hydrochloride |

| Benzaldehyde |

| 4-Chlorobenzaldehyde |

| 4-Methylbenzaldehyde |

| 4-Nitrobenzaldehyde |

| 2-Thiophenecarboxaldehyde |

| Potassium carbonate |

| Glycerol |

| Ceric ammonium sulphate |

| Isopropyl alcohol |

| Nitrile oxide |

| Hydroximoyl chloride |

| Nitroalkane |

| α-Cyanoenamine |

| Chloroxime |

| Triethylamine |

| Phenylisocyanate |

| Nitromethane |

Cycloisomerization of α,β-Acetylenic Oximes

The cycloisomerization of α,β-acetylenic oximes represents a significant pathway for the synthesis of the isoxazole ring system. d-nb.info This intramolecular reaction involves the cyclization of an oxime functional group onto a carbon-carbon triple bond within the same molecule. The process typically requires a catalyst to facilitate the ring closure, leading to the formation of the heterocyclic isoxazole core. This method is noted among various established protocols for constructing isoxazole derivatives.

Other Synthetic Approaches

Several other synthetic strategies have been developed to produce this compound and related structures, often involving condensation and cyclization reactions. d-nb.inforesearchgate.netresearchgate.net

Reaction of Ethoxymethylenemalononitrile with Hydroxylamine Hydrochloride

A prominent and efficient method for synthesizing this compound derivatives is the multicomponent reaction involving a malononitrile precursor, hydroxylamine hydrochloride, and various aldehydes. d-nb.inforesearchgate.netnih.gov In a specific green chemistry approach, malononitrile, hydroxylamine hydrochloride, and different aryl or heteroaryl aldehydes are reacted together. This reaction proceeds efficiently without the need for traditional volatile organic solvents. d-nb.inforesearchgate.netnih.gov The reaction mechanism is proposed to involve the initial formation of intermediates from the reaction of hydroxylamine and aldehydes, followed by the addition of malononitrile and subsequent cyclization to form the final this compound product. researchgate.net

Addition of Hydroxylamine to α-Cyano Ketones

The addition of hydroxylamine to α-cyano ketones is another established route for the synthesis of isoxazoles. d-nb.info This method involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the α-cyano ketone. The resulting intermediate then undergoes cyclization and dehydration to yield the 5-aminoisoxazole ring. The presence of the cyano group is crucial as it directs the cyclization to form the desired product structure.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound derivatives is an area of active development, aiming to create more sustainable and environmentally friendly chemical processes. researchgate.netfrontiersin.org Key focuses include the use of non-toxic solvents, reusable catalysts, and energy-efficient reaction conditions. frontiersin.orgnih.gov

Solvent-Free and Aqueous Medium Reactions

A significant advancement in the green synthesis of these compounds is the move away from traditional organic solvents. One highly effective approach utilizes a deep eutectic solvent (DES) composed of potassium carbonate (K2CO3) and glycerol. d-nb.inforesearchgate.netnih.gov This medium acts as both the solvent and catalyst, allowing the multicomponent reaction to proceed at room temperature with high yields and short reaction times. d-nb.inforesearchgate.net Glycerol is a desirable green solvent as it is non-toxic, biodegradable, and readily available. d-nb.info Other green approaches, such as mechanochemical synthesis (ball milling) performed in the absence of any solvent, have also been successfully employed for related heterocyclic compounds, highlighting a trend towards solvent-free conditions. frontiersin.org

Table 1: Comparison of Reaction Conditions for Synthesis of Isoxazole Derivatives

| Catalyst/Medium | Temperature | Reaction Time | Key Advantages |

|---|---|---|---|

| K2CO3/Glycerol (DES) | Room Temperature | 20–120 min | Environmentally friendly, mild conditions, high yields. d-nb.inforesearchgate.net |

| Mechanochemical | Room Temperature | Varies | Solvent-free, energy-efficient. frontiersin.org |

| Aqueous Ethanol | Reflux | Varies | Use of a more benign co-solvent. researchgate.netresearchgate.net |

Reusable and Environmentally Benign Catalysts

The development of reusable and eco-friendly catalysts is a cornerstone of green synthesis. frontiersin.org In the synthesis of 5-aminoisoxazole-4-carbonitriles, the K2CO3/glycerol deep eutectic solvent system serves as a reusable catalytic medium. d-nb.inforesearchgate.net

In the broader field of synthesizing related nitrogen-containing heterocycles, significant progress has been made using magnetically separable nanocatalysts. For instance, tannic acid-functionalized and vanillin/thioglycolic acid-functionalized silica-coated Fe3O4 nanoparticles have been developed. frontiersin.orgrsc.org These catalysts offer numerous advantages:

High Efficiency: They produce high yields in short reaction times. frontiersin.orgrsc.org

Reusability: The magnetic core allows for easy separation from the reaction mixture using an external magnet, and the catalyst can be reused for multiple cycles with almost no loss in activity. frontiersin.orgrsc.org

Environmental Benignity: They are non-toxic and align with the principles of green chemistry. frontiersin.orgrsc.org

While these specific magnetic catalysts have been reported for the synthesis of pyrazoles, the principles are directly applicable and represent a promising direction for the green synthesis of isoxazoles. frontiersin.orgrsc.org

Table 2: Research Findings on Green Catalysts

| Catalyst | Type | Key Finding | Reusability |

|---|---|---|---|

| K2CO3/Glycerol | Deep Eutectic Solvent | Acts as an efficient, eco-friendly catalytic medium for multicomponent synthesis. d-nb.inforesearchgate.net | Yes |

| Fe3O4@SiO2@Tannic acid | Magnetic Nanoparticle | Effective for mechanochemical synthesis of related heterocycles. frontiersin.org | Recovered and reused for at least six cycles. frontiersin.org |

| Fe3O4@SiO2@vanillin@thioglycolic acid | Magnetic Nanoparticle | Enables expeditious, high-yield synthesis of pyrazole-carbonitriles. rsc.org | Recovered and reused for at least six cycles. rsc.org |

Minimizing Waste and Energy Consumption

In the pursuit of sustainable chemical synthesis, significant strides have been made in developing green methodologies for producing this compound derivatives. These methods prioritize the reduction of waste, lower energy consumption, and the use of environmentally benign materials.

A prominent example is the development of an efficient, one-pot multicomponent synthesis that operates under mild conditions. researchgate.net This procedure involves the reaction of malononitrile, hydroxylamine hydrochloride, and various aryl or heteroaryl aldehydes. researchgate.netd-nb.info A key innovation in this process is the use of a deep eutectic solvent (DES), specifically a mixture of potassium carbonate (K2CO3) and glycerol, which acts as the catalytic reaction medium. researchgate.netnih.gov

This approach offers several advantages aligned with the principles of green chemistry:

Energy Efficiency : The reactions are typically carried out at room temperature, eliminating the need for heating and thus significantly reducing energy consumption. d-nb.info

Benign Solvent : Glycerol is a non-toxic, biodegradable, and low-cost solvent, making it a sustainable alternative to conventional volatile organic solvents. d-nb.inforesearchgate.net

High Yields and Short Reaction Times : The process affords the desired this compound products in good to excellent yields (70-94%) within short reaction times, generally ranging from 20 to 120 minutes. d-nb.info

Atom Economy : Multicomponent reactions are known for their high atom economy, as most of the atoms from the starting materials are incorporated into the final product, minimizing waste generation.

The effectiveness of basic catalysts in this reaction appears to be greater than that of acidic equivalents. d-nb.info This green protocol stands out as an economical, safe, and eco-friendly route for the synthesis of these valuable heterocyclic compounds. d-nb.info

| Green Chemistry Aspect | Finding | Source |

| Solvent/Catalyst | Deep eutectic solvent K2CO3/glycerol used as a catalytic, non-toxic, and reusable medium. | d-nb.infonih.gov |

| Energy Consumption | Reaction proceeds efficiently at room temperature. | d-nb.info |

| Reaction Time | Short reaction times, ranging from 20 to 120 minutes. | d-nb.info |

| Product Yield | High yields of 70-94% are achieved. | d-nb.info |

| Environmental Impact | Described as an environmentally friendly, economical, rapid, and mild procedure. | researchgate.net |

Synthetic Strategies for Functionalization and Derivatization

The functionalization of the this compound scaffold is crucial for developing new derivatives with tailored properties. Synthetic strategies are broadly categorized into two main approaches: the introduction of substituents during the construction of the isoxazole ring and the post-synthesis modification of the existing amino and carbonitrile groups.

Introduction of Substituents at the Isoxazole Ring

The most direct method for introducing a wide array of substituents onto the isoxazole ring is by varying the starting materials during its synthesis. The multicomponent reaction strategy is particularly well-suited for this purpose.

By utilizing a diverse range of aryl and heteroaryl aldehydes in the reaction with malononitrile and hydroxylamine hydrochloride, a library of 3-substituted this compound derivatives can be readily generated. researchgate.netd-nb.info The substituent from the aldehyde is incorporated directly into the final isoxazole structure, offering a straightforward path to chemical diversity.

Another versatile and highly regioselective method for synthesizing substituted 5-aminoisoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides with α-cyanoenamines. mdpi.com This reaction proceeds efficiently in toluene at room temperature, leading directly to the desired 5-aminoisoxazole products without the isolation of intermediate isoxazolines. mdpi.com The choice of reactants for generating the nitrile oxide and the specific α-cyanoenamine used determines the substitution pattern on the resulting isoxazole ring, providing good to high yields depending on the generation method for the nitrile oxide. mdpi.com

The table below illustrates the synthesis of various 3-substituted derivatives using the green multicomponent reaction, highlighting the aldehyde used and the corresponding reaction efficiency.

| Aldehyde (Substituent Source) | Reaction Time (min) | Yield (%) |

| 4-Methylbenzaldehyde | 20 | 94 |

| 4-Methoxybenzaldehyde | 30 | 90 |

| 4-Chlorobenzaldehyde | 25 | 92 |

| 4-Bromobenzaldehyde | 25 | 91 |

| 4-Fluorobenzaldehyde | 40 | 85 |

| 2,4-Dichlorobenzaldehyde | 60 | 80 |

| 3-Nitrobenzaldehyde | 120 | 75 |

| Thiophene-2-carbaldehyde | 45 | 88 |

| 4-(Dimethylamino)benzaldehyde | 40 | 70 |

This data is synthesized from research findings describing a green multicomponent synthesis protocol. d-nb.info

Modifications of the Amino and Carbonitrile Groups

Beyond the initial synthesis, the amino and carbonitrile groups on the this compound core serve as handles for further derivatization.

Modifications of the Amino Group: The primary amino group can be modified to generate N-substituted derivatives. One synthetic route achieves this by reacting ethyl arylthiocarbamoyl-cyanoacetates with hydroxylamine, which directly yields 5-(N-arylamino)isoxazoles. researchgate.net This demonstrates a method for incorporating substituents on the amino group as part of the core synthesis. Research on the related 5-amino-3-methyl-isoxazole-4-carboxylic acid has shown that its amino group can be unreactive under certain peptide coupling conditions, a factor that must be considered during derivatization. mdpi.com However, protection of the amino group, for instance using Fmoc-Osu, is a viable strategy to facilitate further reactions. mdpi.com

Modifications of the Carbonitrile Group: The carbonitrile group is also amenable to chemical transformation. A notable modification is its conversion into a tetrazole ring. researchgate.net This transformation significantly alters the electronic and steric properties of the molecule, opening avenues for new structural analogues. The reaction can be successfully achieved using azide anions, providing a logical step for modifying the this compound scaffold. researchgate.net

| Functional Group | Reaction Type | Resulting Structure |

| Amino Group | Reaction with aryl isothiocyanates followed by cyclization with hydroxylamine | N-Aryl substituted amino group |

| Carbonitrile Group | Reaction with azide anions | Tetrazole ring |

Chemical Reactivity and Reaction Mechanisms of 5 Aminoisoxazole 4 Carbonitrile

Reactivity of the Isoxazole (B147169) Core

Isoxazoles are classified as five-membered aromatic heterocycles, containing an oxygen and a nitrogen atom in adjacent positions. nih.govresearchgate.net This aromatic character confers a degree of stability to the ring system, making it a robust scaffold in organic synthesis and a common feature in biologically active molecules. nih.govresearchgate.net The stability, however, can be influenced by reaction conditions. For instance, related isoxazole structures, such as 5-amino-3-methyl-isoxazole-4-carboxylic acid, have demonstrated decreased stability under conditions like microwave irradiation, which suggests that while the core is generally stable, it can be sensitive to high-energy inputs. mdpi.com

| Feature | Description | Source(s) |

| Ring Type | Five-membered heterocyclic aromatic ring. | nih.gov, researchgate.net |

| Composition | Contains one nitrogen and one adjacent oxygen atom. | nih.gov |

| Stability | Generally stable due to aromaticity, serving as a robust scaffold. | , nih.gov |

| Sensitivity | Can exhibit decreased stability under certain energetic conditions, such as microwave heating. | mdpi.com |

The substitution pattern on the isoxazole ring significantly influences its susceptibility to electrophilic or nucleophilic attack. The presence of a strong electron-withdrawing group (the carbonitrile) and a strong electron-donating group (the amino group) creates a "push-pull" electronic environment.

Electrophilic Aromatic Substitution (SEAr): Generally, aromatic rings require activation by electron-donating groups to undergo SEAr. While the amino group at C5 is activating, the adjacent carbonitrile at C4 is strongly deactivating. Research on related isoxazoline (B3343090) systems has shown that electrophilic substitution can occur at the C5 position, proceeding through a carbocation intermediate. nih.gov This suggests that the C5 position is the most likely site for electrophilic attack, though the reaction is not commonly reported for this specific molecule due to the deactivating influence of the nitrile.

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions are favored on electron-poor aromatic rings, typically those bearing potent electron-withdrawing groups. masterorganicchemistry.comscranton.edu The carbonitrile group at C4 makes the isoxazole ring electron-deficient, theoretically activating it for nucleophilic attack. In analogous heterocyclic systems, nucleophilic attack occurs preferentially at the most electron-deficient carbon atom. nih.gov For 5-aminoisoxazole-4-carbonitrile, the C4 position, being directly attached to the electron-withdrawing nitrile, is the most likely site for such a reaction, although this pathway competes with reactions at the functional groups themselves.

Reactions Involving the Amino Group

The amino group at the C5 position is a primary determinant of the molecule's utility as a synthetic intermediate, particularly for building more complex structures for biological evaluation. nih.gov

The C5-amino group possesses a lone pair of electrons, rendering it nucleophilic. This nucleophilicity allows it to participate in various reactions, including multicomponent reactions (MCRs) like the Groebke–Blackburn–Bienaymé (GBB) reaction, where it combines with aldehydes and isocyanides to form fused imidazo (B10784944) scaffolds.

However, the reactivity of this amino group can be unexpectedly low in certain contexts. Studies on the closely related 5-amino-3-methyl-isoxazole-4-carboxylic acid found that its amino group was largely unreactive under standard conditions for Fmoc-protection, a common step in peptide synthesis. mdpi.comnih.gov This reduced nucleophilicity has been attributed to the electronic influence of the isoxazole ring, which may cause the exocyclic amino group to behave more like an imine. nih.gov This highlights that while the group is fundamentally nucleophilic, its reactivity is highly dependent on the specific reagents and reaction conditions.

| Reaction Type | Reagents | Product Type | Observed Reactivity | Source(s) |

| Groebke–Blackburn–Bienaymé (MCR) | Aldehydes, Isocyanides | Fused Imidazo-heterocycles | Participates as the amine component. | |

| Fmoc-Protection (Amidation) | Fmoc-Cl or Fmoc-OSu | Fmoc-protected amine | Low to negligible reactivity observed in similar isoxazole structures. | nih.gov, mdpi.com |

The amino group is a critical handle for chemical modification to explore structure-activity relationships (SAR) in medicinal chemistry. Its ability to act as a hydrogen bond donor is crucial for interaction with biological targets like enzymes and receptors. A significant body of research focuses on synthesizing derivatives via reactions at the amino group to produce compounds with potential therapeutic applications. nih.gov For example, series of 3,4-diaryl-5-aminoisoxazoles have been synthesized and evaluated for their cytotoxic activities against cancer cell lines, demonstrating the importance of the 5-amino-isoxazole scaffold. nih.gov These derivatizations confirm the group's accessibility and importance as a site for introducing molecular diversity. nih.govnih.gov

Reactions Involving the Carbonitrile Group

The carbonitrile (nitrile) group is a versatile functional group that can be transformed into several other important moieties. Its strong electron-withdrawing nature also plays a crucial role in activating the isoxazole ring.

The nitrile can undergo hydrolysis to form either a primary amide or a carboxylic acid. masterorganicchemistry.com More significantly, the nitrile and the adjacent amino group can react in concert to construct fused heterocyclic ring systems. A prominent example is the synthesis of isoxazolo[5,4-d]pyrimidines. In this transformation, this compound is treated with a one-carbon synthon, such as triethyl orthoformate or formamide (B127407), leading to the formation of a pyrimidine (B1678525) ring fused to the isoxazole core. acs.org This type of cyclization reaction is a powerful strategy for creating complex, biologically relevant scaffolds from simple starting materials.

| Initial Functional Group | Reagents | Resulting Functional Group/Structure | Source(s) |

| Carbonitrile | H₂O, H⁺ or OH⁻ (Hydrolysis) | Carboxylic acid or Primary amide | masterorganicchemistry.com |

| Carbonitrile and Amino Group | Triethyl orthoformate, Formamide, etc. | Fused Pyrimidine Ring (Isoxazolo[5,4-d]pyrimidine) | acs.org |

| Carbonitrile | Reducing Agents (e.g., LiAlH₄, H₂/Catalyst) | Primary Amine (aminomethyl group) | General Reaction |

Nitrile Hydrolysis and Reduction

The nitrile group (C≡N) of this compound is susceptible to both hydrolysis and reduction, providing pathways to other important functional groups.

Nitrile Hydrolysis:

Under acidic or basic conditions, the nitrile group can be hydrolyzed. This reaction typically proceeds in two stages. Initially, the nitrile is converted to a carboxamide, which can then be further hydrolyzed to a carboxylic acid. bldpharm.com

Acid-catalyzed hydrolysis: Heating the nitrile with a dilute acid, such as hydrochloric acid, leads to the formation of 5-aminoisoxazole-4-carboxylic acid and the corresponding ammonium (B1175870) salt. bldpharm.com

Base-catalyzed hydrolysis: Treatment with an aqueous alkali solution, like sodium hydroxide, followed by heating, results in the formation of the sodium salt of the carboxylic acid and ammonia (B1221849) gas. bldpharm.com Subsequent acidification is required to obtain the free carboxylic acid. bldpharm.com

The intermediate, 5-Aminoisoxazole-4-carboxamide, is itself a compound of interest and can be synthesized through various methods, including the cyclization of N-hydroxyimidoyl chlorides with 2-cyanoacetamide. The carboxamide's utility is enhanced by its ability to undergo further transformations, such as reduction to an amine or hydrolysis to a carboxylic acid.

Nitrile Reduction:

The nitrile group can be reduced to a primary amine, yielding 5-amino-4-(aminomethyl)isoxazole. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). wikipedia.org This reduction significantly expands the synthetic utility of the starting material by introducing a reactive aminomethyl group. The general mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by a second hydride addition to the resulting imine intermediate. wikipedia.org

| Reaction Type | Reagents and Conditions | Product |

| Acid Hydrolysis | Dilute HCl, heat | 5-Aminoisoxazole-4-carboxylic acid |

| Base Hydrolysis | 1. NaOH(aq), heat; 2. H₃O⁺ | 5-Aminoisoxazole-4-carboxylic acid |

| Reduction | 1. LiAlH₄; 2. H₂O | 5-Amino-4-(aminomethyl)isoxazole |

Table 1: Nitrile Hydrolysis and Reduction of this compound

Cyclization Reactions with Nitriles

The nitrile group, in conjunction with other functionalities on the isoxazole ring, can participate in cyclization reactions to form fused heterocyclic systems. A notable example is the Thorpe-Ziegler reaction, which is an intramolecular condensation of dinitriles catalyzed by a base to form a cyclic α-cyanoenamine, which can then be hydrolyzed to a cyclic ketone. researchgate.net

While there are no specific examples in the literature of the Thorpe-Ziegler reaction being applied directly to this compound, it is a plausible transformation if a second nitrile-containing side chain were introduced to the molecule. The reaction mechanism involves the deprotonation of the α-carbon of one nitrile group, followed by nucleophilic attack on the carbon of the second nitrile group to form a five- or six-membered ring.

Reactions as a Synthetic Building Block

This compound serves as a valuable precursor for the synthesis of various fused heterocyclic compounds, leveraging the reactivity of its amino and nitrile groups.

Annulation Reactions for Pyrrolo-Fused Heterocycles

The compound is utilized in annulation reactions to construct pyrrolo-fused heterocycles, such as isoxazolo[5,4-b]pyridines. These reactions often proceed through a multi-component approach. For instance, a one-pot reaction of aryl glyoxals, 5-aminoisoxazoles, and malononitrile (B47326) under ultrasound irradiation, with acetic acid acting as both a solvent and a catalyst, can yield isoxazolo[5,4-b]pyridines. researchgate.net

Another strategy involves the condensation of 5-aminoisoxazoles with β,γ-alkynyl-α-imino esters. Depending on the catalyst used (e.g., different silver salts or a phosphoric acid), this can lead to the divergent synthesis of isoxazolo[5,4-b]pyridine-α-carboxylates and isoxazolo[5,4-b]pyridine-γ-carboxylates. clockss.org

Furthermore, the reaction of 5-aminoisoxazoles with 2-(bis(methylthio)methylene)malononitrile can directly produce isoxazolo[5,4-b]pyridine (B12869864) derivatives. This is thought to occur via nucleophilic addition of the amino group to the activated double bond, elimination of methylthiol, and subsequent intramolecular cyclization of the isoxazole-C4 onto the nitrile group. nih.gov

Precursor for Isoxazolo[5,4-d]pyrimidine Synthesis

This compound is a key intermediate in the synthesis of isoxazolo[5,4-d]pyrimidines, which are structurally analogous to purines and exhibit a range of biological activities. The synthesis generally involves the construction of the pyrimidine ring onto the isoxazole core.

A common method is the reaction of the amino group of this compound with a suitable one-carbon synthon. For example, treatment with formamide or triethyl orthoformate followed by reaction with an amine can lead to the formation of the fused pyrimidine ring.

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules, and this compound is frequently employed in such sequences. A notable example is the synthesis of various substituted 5-aminoisoxazole-4-carbonitriles themselves through a three-component reaction of an aldehyde, malononitrile, and hydroxylamine (B1172632) hydrochloride. These reactions are often carried out in green solvents like glycerol (B35011) with a catalytic amount of a base such as potassium carbonate, providing good yields in short reaction times.

The resulting substituted 5-aminoisoxazole-4-carbonitriles can then be used in further transformations, highlighting the utility of MCRs in generating diverse molecular scaffolds from simple precursors.

| Reactants | Reaction Type | Product |

| Aryl glyoxals, malononitrile | Annulation | Isoxazolo[5,4-b]pyridines |

| β,γ-Alkynyl-α-imino esters | Annulation | Isoxazolo[5,4-b]pyridine carboxylates |

| 2-(Bis(methylthio)methylene)malononitrile | Annulation | Isoxazolo[5,4-b]pyridine derivatives |

| Formamide or triethyl orthoformate/amine | Cyclization | Isoxazolo[5,4-d]pyrimidines |

| Aldehyde, malononitrile, hydroxylamine HCl | Multi-component reaction | Substituted 5-Aminoisoxazole-4-carbonitriles |

Table 2: this compound as a Synthetic Building Block

Applications in Medicinal Chemistry and Biological Activity

Antimicrobial Activities of 5-Aminoisoxazole-4-carbonitrile Derivatives

The isoxazole (B147169) nucleus is a key structural motif in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological effects, including potent antimicrobial properties. nih.govscholarsresearchlibrary.comresearchgate.net The inherent ability of these nitrogen and oxygen-containing heterocycles to bind with biological targets like enzymes and receptors makes them a focal point of research. researchgate.net

Derivatives of this compound have shown considerable efficacy against a range of both Gram-positive and Gram-negative bacteria. nih.govd-nb.info For instance, certain sulfonamide antibiotics containing the isoxazole ring, such as sulfamethoxazole (B1682508) and sulfisoxazole, are known to be effective against both types of bacteria. nih.govd-nb.info

In a study involving newly synthesized 5-amino-isoxazole-4-carbonitriles, several derivatives exhibited broad-spectrum antibacterial activity. nih.gov Specifically, compounds designated as 4a , 4b , and 4d were effective in inhibiting the growth of various bacterial pathogens. nih.govd-nb.info The antibacterial potential of isoxazole derivatives has been extensively studied, with many compounds showing noteworthy effects against strains like Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli (Gram-negative). scholarsresearchlibrary.comresearchgate.net

The minimum inhibitory concentration (MIC), which is the lowest concentration of a substance needed to prevent visible growth of a microorganism, is a key measure of antibacterial efficacy. Some isoxazole derivatives have demonstrated MIC values as low as 1 µg/mL, indicating potent activity that can be greater than standard antibiotics like ciprofloxacin (B1669076) in certain cases. nih.gov

Table 1: Antibacterial Activity of Selected Isoxazole Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Compound 28 | S. aureus | 1 | nih.gov |

| Compound 28 | E. coli | 1 | nih.gov |

| Chalcone Series | S. aureus | >1 to 8 | nih.gov |

| Chalcone Series | E. coli | 2 to >16 | nih.gov |

| Pyrazoline 46 | S. aureus | 2 | nih.gov |

| Pyrazoline 46 | E. coli | 4 | nih.gov |

The isoxazole scaffold is particularly prominent in the field of antifungal agents. nih.govd-nb.info Numerous derivatives have been developed and tested against various fungal strains, often showing significant activity. scholarsresearchlibrary.com For example, in vitro evaluations of newly synthesized 5-aminoisoxazole-4-carbonitriles demonstrated that compounds 4a , 4b , and 4d were also effective against fungal pathogens. nih.govd-nb.info

Screening studies against fungi such as Candida albicans and Aspergillus niger are common. scholarsresearchlibrary.com In one such study, isoxazole-derived chalcones and their subsequent dihydropyrazole derivatives were evaluated. While the chalcones showed some antifungal activity, the dihydropyrazole derivatives proved to be remarkably potent. nih.gov For instance, compound 46 exhibited excellent antifungal activity with an IC50 value of 2 µg/mL, and compound 28 showed an MIC of 2 µg/mL against fungal strains. nih.gov

Table 2: Antifungal Activity of Selected Isoxazole Derivatives

| Compound/Derivative | Fungal Strain | Activity (MIC/IC50 in µg/mL) | Reference |

|---|---|---|---|

| Compound 28 | C. albicans | MIC: 2 | nih.gov |

| Compound 46 | C. albicans | IC50: 2 | nih.gov |

| TPI-14 | C. albicans | MIC: 6.25 | scholarsresearchlibrary.com |

| TPI-14 | A. niger | MIC: 6.25 | scholarsresearchlibrary.com |

Structure-Activity Relationship (SAR) studies are crucial for optimizing the antimicrobial potency of this compound derivatives. These studies involve systematically altering the chemical structure of the lead compound and assessing the impact on biological activity. The stability of the isoxazole ring allows for extensive manipulation of its substituents to create functionally complex molecules. ijrrjournal.comnih.gov

Research has shown that the nature and position of substituents on the aryl rings attached to the isoxazole core play a significant role in determining antimicrobial efficacy. nih.gov For instance, in a series of isoxazole-based chalcones, the presence of methoxy (B1213986) groups at specific positions (2, 4, and 6) on the phenyl ring led to the most potent antibacterial activity. nih.gov Specifically, compound 28 , a 2,4,6-trimethoxyphenyl derivative, was the most active in its series, with an MIC of 1 µg/mL, surpassing the activity of the standard drug ciprofloxacin in that test. nih.gov Such electronic modifications are thought to enhance the binding energy of the molecule with its microbial target. nih.gov

The conversion of isoxazole-chalcones into dihydropyrazoles resulted in a shift in activity, with the latter showing superior antifungal properties. nih.gov This highlights how modifications to the core scaffold can selectively tune the biological activity profile.

The mechanism of action for isoxazole derivatives can vary depending on the specific compound and the target microorganism. researchgate.net Generally, antibacterial agents are classified as either bactericidal (killing bacteria) or bacteriostatic (inhibiting bacterial growth). ijrrjournal.com Bacteriostatic agents often work by inhibiting essential processes like protein synthesis or metabolic pathways. ijrrjournal.com

For some isoxazole-containing drugs like the sulfonamides, the mechanism involves the inhibition of a specific bacterial metabolic pathway. ijrrjournal.com A key feature of the isoxazole ring is the weak nitrogen-oxygen bond, which can be cleaved under certain conditions, a property that can be exploited in drug design. ijrrjournal.comnih.gov The antimicrobial action may involve the inhibition of enzymes crucial for microbial survival or interference with the integrity of the cell wall or membrane. ijrrjournal.com However, the precise molecular mechanisms for many newer this compound derivatives are still an area of active investigation. researchgate.net

Antioxidant Potential of Derivatives

In addition to their antimicrobial effects, derivatives of this compound have been evaluated for their antioxidant properties. nih.govresearchgate.netresearchgate.net Oxidative stress, caused by an imbalance of free radicals and antioxidants in the body, is implicated in numerous diseases. nih.gov Compounds that can scavenge free radicals are therefore of significant therapeutic interest. scholarsresearchlibrary.com

A common method for assessing antioxidant potential is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govnih.gov In this test, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, neutralizing it and causing a color change that can be measured. nih.gov

Several studies have demonstrated the DPPH scavenging ability of this compound derivatives. In one study, a series of novel derivatives was synthesized, and their antioxidant potential was assessed. nih.gov Compound 4i from this series was noted for its significant antioxidant activity. nih.govd-nb.info Another study on isoxazole-based chalcones found that substitutions on the phenyl ring influenced antioxidant capacity. A derivative with methoxy groups at positions 2, 4, and 6 (Compound 28 ) exhibited the highest activity in its series, with an IC50 value of 5 µg/mL. nih.govmdpi.com Other research on different isoxazole carboxamides has identified compounds with even more potent activity, showing IC50 values significantly lower than the standard control, Trolox. nih.gov

Table 3: DPPH Radical Scavenging Activity of Selected Isoxazole Derivatives

| Compound/Derivative | Antioxidant Activity (IC50 in µg/mL) | Reference |

|---|---|---|

| Compound 2a | 0.45 ± 0.21 | nih.gov |

| Compound 2c | 0.47 ± 0.33 | nih.gov |

| Compound 28 | 5 ± 1 | nih.govmdpi.com |

| Compound 25 | 9 | mdpi.com |

| Trolox (Standard) | 3.10 ± 0.92 | nih.gov |

Evaluation of IC50 Values

The antioxidant potential of various this compound derivatives has been assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. This method is widely used to determine the ability of a compound to act as a free radical scavenger or hydrogen donor, and its antioxidant activity is often expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher antioxidant activity.

In a study involving the green multicomponent synthesis of novel 5-aminoisoxazole-4-carbonitriles, the antioxidant potential of the synthesized compounds was evaluated. nih.govresearchgate.net One particular derivative, 5-amino-3-(pyridin-4-yl)isoxazole-4-carbonitrile (designated as 4i in the study), demonstrated notable in vitro antioxidant activity with an IC50 value of 67.51 μg/ml. nih.gov

| Compound | Assay | IC50 Value (μg/ml) | Reference |

|---|---|---|---|

| 5-amino-3-(pyridin-4-yl)isoxazole-4-carbonitrile (4i) | DPPH Radical Scavenging | 67.51 | nih.gov |

Proposed Mechanisms of Antioxidant Activity

The antioxidant activity of isoxazole derivatives, including those based on the this compound scaffold, is primarily attributed to their ability to scavenge free radicals. nih.gov The proposed mechanism involves the donation of a hydrogen atom from the antioxidant molecule to the free radical, thereby neutralizing it and terminating the radical chain reaction.

Other Investigated Biological Activities of Isoxazole Derivatives

Beyond their antioxidant properties, derivatives of the isoxazole ring system have been investigated for a multitude of other biological activities. nih.govaccscience.com While specific data for this compound derivatives in these areas is still emerging, the broader class of isoxazoles has shown promise in several therapeutic fields.

Anti-inflammatory Properties

Isoxazole derivatives have been reported to possess anti-inflammatory properties. nih.govaccscience.comnih.gov The anti-inflammatory potential of these compounds is often evaluated using in vivo models, such as the carrageenan-induced paw edema test in rats, and in vitro assays that measure the inhibition of key inflammatory enzymes like 5-lipoxygenase (5-LOX). The structural features of the isoxazole ring and its substituents play a crucial role in their anti-inflammatory efficacy.

Antiplatelet Effects

Certain isoxazole derivatives have been investigated for their antiplatelet activity. nih.govaccscience.com These compounds have the potential to inhibit platelet aggregation, a key process in thrombosis. The mechanism of action can involve the inhibition of various platelet activation pathways. For instance, studies on some synthetic isoxazoles have explored their inhibitory effects on platelet aggregation induced by agonists like ADP and collagen, as well as their impact on the expression of inflammatory markers such as soluble CD40 ligand (sCD40L) and P-selectin on activated platelets.

Anti-HIV Activity

The isoxazole scaffold has been identified as a promising template for the development of anti-HIV agents. nih.govaccscience.com Various isoxazole derivatives have been synthesized and evaluated for their ability to inhibit the replication of the human immunodeficiency virus (HIV). Some of these compounds have demonstrated potent activity against HIV-1, targeting key viral enzymes such as reverse transcriptase. The exploration of isoxazole-based compounds continues to be an active area of research in the quest for new and effective anti-HIV therapies.

Anti-Alzheimer Potential

Derivatives of isoxazole have also been explored for their potential in treating Alzheimer's disease. nih.govaccscience.com The multifaceted nature of Alzheimer's disease has led researchers to investigate compounds that can target various pathological pathways. Isoxazole derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, these compounds can increase acetylcholine levels in the brain, which is a key therapeutic strategy for managing the cognitive symptoms of Alzheimer's disease. Furthermore, the potential of some isoxazole derivatives to modulate other targets involved in the disease, such as the aggregation of amyloid-beta and tau proteins, is also an area of active investigation.

Analgesic Activity

Derivatives of the isoxazole scaffold have been recognized for their potential analgesic properties. nih.govd-nb.info The inherent structural features of the isoxazole ring allow it to interact with various biological targets, a characteristic that has been exploited in the design of new pain-relieving agents. Research into functionalized isoxazole derivatives continues to explore their efficacy and mechanisms as analgesics. nih.gov

Anticancer and Anti-parasitic Activities

The this compound framework is a significant pharmacophore in the discovery of new anticancer and anti-parasitic agents. The structural relationship to compounds like Acivicin, an isoxazole derivative known to be a γ-glutamyl transferase inhibitor with anticancer and anti-parasitic activities, highlights the potential of this chemical class. nih.govd-nb.info

Researchers have synthesized and evaluated various derivatives for their cytotoxic effects against cancer cell lines. For instance, certain 5-amino-isoxazole-4-carbonitrile derivatives have shown notable activity against the MCF-7 breast cancer cell line. researchgate.net Further extending the core structure, novel oxazolo[5,4-d]pyrimidines synthesized from a C(2)-functionalized 5-aminooxazole-4-carbonitrile (B1331464) building block were tested against several human cancer cell lines, demonstrating the scaffold's utility in developing potential oncology therapeutics. nih.gov

Table 1: In Vitro Anticancer Activity of this compound Derivatives

Cardiac Myosin Activation Potential

A novel application for derivatives of 5-aminoisoxazole is in the treatment of systolic heart failure through the activation of cardiac myosin. nih.gov A series of diphenylalkylisoxazol-5-amine compounds were synthesized and evaluated for their ability to activate the cardiac myosin ATPase enzyme. nih.gov These compounds act as myotropes, directly targeting the cardiac sarcomere to improve contractility without significantly altering cardiomyocyte calcium levels, a mechanism that distinguishes them from traditional inotropic agents. nih.gov

Structure-activity relationship (SAR) studies revealed that introducing the amino-isoxazole ring as a bioisostere for a urea (B33335) group was a successful strategy for achieving potent cardiac myosin activation. nih.gov Certain compounds in the series demonstrated significant and selective activation of cardiac myosin over skeletal and smooth muscle myosin. nih.gov

Table 2: Cardiac Myosin Activation (CMA) by Lead Isoxazole Derivatives

Prodrug and Drug Development Strategies

The this compound scaffold is considered an excellent starting point for the development of new drugs and prodrugs. nih.govd-nb.info The presence of multiple functional groups on the isoxazole ring allows for chemical modifications aimed at improving the pharmacological properties of the parent compound, such as enhancing bioavailability, increasing stability, and enabling targeted delivery. nih.govmdpi.com

Design of Functionalized Derivatives for Enhanced Bioactivity

The development of novel, functionalized isoxazole derivatives is an active area of research. Efficient and environmentally friendly synthetic methods, such as multicomponent reactions, have been developed to create libraries of 5-amino-isoxazole-4-carbonitriles with diverse substitutions. nih.govd-nb.info These synthetic strategies allow for the systematic modification of the core structure to optimize biological activity. nih.gov

For example, the 5-amino-3-methyl-isoxazole-4-carboxylic acid, a related bifunctional derivative, has been utilized as an unnatural amino acid in solid-phase peptide synthesis, demonstrating how the isoxazole core can be incorporated into larger biomolecules to create novel therapeutic agents. nih.gov Furthermore, the this compound moiety serves as a key intermediate in the multi-step synthesis of more complex heterocyclic systems, such as isoxazolo[5,4-d]pyrimidines, designed to act as specific receptor agonists. nih.govnih.gov This highlights the scaffold's role as a versatile building block for creating derivatives with tailored bioactivity. nih.gov

Therapeutic Targets and Pharmacological Pathways

Derivatives of this compound have been designed to interact with a variety of therapeutic targets.

Enzyme Inhibition: Inspired by the natural product Acivicin, which inhibits γ-glutamyl transferase, derivatives of this scaffold are explored for their potential to inhibit key enzymes involved in cancer cell proliferation. nih.govd-nb.info

Cardiac Myosin Activation: A key therapeutic target for isoxazole derivatives is the cardiac myosin ATPase. nih.gov Activators bind allosterically to myosin, accelerating ATP hydrolysis and enhancing the power-generating step of the muscle contraction cycle, thereby improving systolic function directly at the level of the sarcomere. nih.govnih.gov

Nucleic Acid Antagonism: Fused heterocyclic systems like oxazolo[5,4-d]pyrimidines, derived from 5-aminooxazole precursors, are structurally analogous to purine (B94841) bases. This similarity suggests they may function as antagonists of nucleic bases, interfering with DNA and RNA synthesis pathways critical for cancer cell growth. nih.gov

Advanced Research Techniques and Computational Studies

Spectroscopic Characterization in Research

Spectroscopic methods are fundamental in confirming the identity and purity of synthesized 5-aminoisoxazole-4-carbonitrile and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound and its derivatives. Analysis of ¹H and ¹³C NMR spectra provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum, the protons of the amino group (NH₂) typically appear as a broad singlet. The chemical shift of this signal can vary depending on the solvent and concentration. For some derivatives, the amino protons have been observed at approximately 8.50 ppm. d-nb.info

The ¹³C NMR spectrum provides valuable information about the carbon framework. The carbon atom of the nitrile group (C≡N) is characteristically found in the range of 115-117 ppm. d-nb.infonih.gov The other carbon atoms of the isoxazole (B147169) ring and any substituents also exhibit distinct chemical shifts, allowing for a complete assignment of the carbon skeleton. nih.govresearchgate.net

Table 1: Representative NMR Data for this compound Derivatives

| Nucleus | Functional Group | Chemical Shift (ppm) | Reference |

| ¹H | Amino (NH₂) | ~8.50 | d-nb.info |

| ¹³C | Nitrile (C≡N) | ~115 | d-nb.info |

| ¹³C | Aromatic/Heterocyclic Carbons | Various shifts | nih.govresearchgate.net |

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The vibrational frequencies of the chemical bonds provide a characteristic "fingerprint" of the molecule.

A key feature in the IR spectrum is the sharp, intense absorption band corresponding to the nitrile (C≡N) group, which typically appears around 2220 cm⁻¹. d-nb.info The amino (NH₂) group gives rise to characteristic stretching vibrations, often observed in the region of 3330–3430 cm⁻¹. d-nb.info The presence of the isoxazole ring is confirmed by various C=N and C-O stretching and bending vibrations. researchgate.net

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Amino (N-H) | Stretching | 3330 - 3430 | d-nb.info |

| Nitrile (C≡N) | Stretching | ~2220 | d-nb.info |

| C=N/C=C | Stretching | 1494 - 1602 | nih.gov |

| C-O | Stretching | ~1255 | nih.gov |

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of this compound. The mass spectrum of the parent compound shows a molecular ion peak corresponding to its molecular weight. nih.gov High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula. researchgate.net

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecule. By inducing fragmentation of the parent ion, a series of daughter ions are produced, which provides valuable structural information and helps to confirm the connectivity of the atoms within the molecule. nih.gov

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimentally determined percentages are compared with the calculated values based on the molecular formula (C₄H₃N₃O) to confirm the purity and empirical formula of the synthesized this compound. nih.govresearchgate.net This technique is a fundamental method for verifying the successful synthesis of the target compound. nih.gov

Computational Chemistry Approaches

Computational chemistry has become an indispensable tool in modern chemical research, offering insights into molecular properties and reaction mechanisms that can be difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound and its derivatives, DFT calculations have been employed to gain a deeper understanding of their molecular dynamics and reactivity. researchgate.net For instance, the B3LYP/6–31G(d,p) method has been used to calculate the total energy and energy gap of novel derivatives, providing insights into their stability and electronic properties. researchgate.net These computational studies can help to rationalize experimental findings and predict the behavior of related compounds. researchgate.netresearchgate.net

In Vitro and In Vivo Biological Evaluation Methodologies

A comprehensive suite of in vitro and in vivo assays is employed to determine the biological profile of this compound and its derivatives. These evaluations are fundamental to establishing their potential as therapeutic agents.

The antimicrobial potential of isoxazole derivatives is extensively evaluated against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria and fungi. researchgate.netnih.govnih.gov Standard methods are used to determine their efficacy, providing quantitative measures of their activity.

Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov Microdilution assays are commonly used to determine MIC values. nih.gov For novel 5-amino-isoxazole-4-carbonitrile derivatives, MIC values have been determined against various bacterial and fungal strains. nih.govresearchgate.net

Minimum Bactericidal Concentration (MBC) and Minimum Fungicidal Concentration (MFC): These assays determine the lowest concentration of an agent required to kill a particular bacterium or fungus, respectively. researchgate.net

Inhibition Zone Diameter (IZD): The disc diffusion or agar (B569324) well diffusion method is another common technique. nih.govresearchgate.net An agar plate is inoculated with a test microorganism, and a paper disc or a well containing the test compound is placed on the surface. The diameter of the clear zone of growth inhibition around the disc/well is measured after incubation. researchgate.net

Studies on a series of novel 5-amino-isoxazole-4-carbonitriles demonstrated broad-spectrum antimicrobial activity against various pathogens. nih.gov For example, some derivatives were effective against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. nih.govnih.gov The results from these assays are crucial for identifying promising lead compounds for further development as antimicrobial agents. researchgate.net

| Compound | Microorganism | MIC (μg/ml) | MFC (μg/ml) |

|---|---|---|---|

| 4a | Aspergillus fumigatus | 128 | 256 |

| 4b | Aspergillus fumigatus | 64 | 128 |

| 4d | Aspergillus fumigatus | 256 | 512 |

| 4a | Candida albicans | 512 | 1024 |

| 4b | Candida albicans | 256 | 512 |

| 4d | Candida albicans | 1024 | 1024 |

The antioxidant capacity of isoxazole derivatives is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.govnih.gov This method is popular due to its simplicity, speed, and reliability. mdpi.com

The DPPH assay is based on the ability of an antioxidant compound to donate an electron to the stable DPPH free radical, which results in a color change from violet to yellow. nih.govmdpi.com This change is measured spectrophotometrically by a decrease in absorbance at approximately 517 nm. scielo.org.mx The scavenging activity is typically expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. nih.gov

Several studies have reported the antioxidant potential of isoxazole derivatives using this assay. nih.govresearchgate.net For a series of newly synthesized 5-amino-isoxazole-4-carbonitriles, the antioxidant properties were assessed against DPPH, and one derivative, in particular, demonstrated notable activity. nih.govresearchgate.net The results from these assays help to identify compounds with the potential to combat oxidative stress, which is implicated in numerous diseases. nih.gov

| Compound | IC50 (µg/ml) ± SD |

|---|---|

| 2a | 0.45 ± 0.21 |

| 2c | 0.47 ± 0.33 |

| Trolox (Control) | 3.10 ± 0.92 |

Evaluating the cytotoxicity and antiproliferative effects of this compound and its analogs is crucial, particularly for anticancer drug development. nih.gov These effects are assessed using various cell-based assays on both cancerous and normal cell lines to determine efficacy and selectivity. nih.govmdpi.com

A common method to assess cytotoxicity is the MTS assay (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium). nih.gov This colorimetric assay measures cell viability by assessing the metabolic activity of the cells. Viable cells reduce the MTS tetrazolium compound into a colored formazan (B1609692) product, the amount of which is proportional to the number of living cells. nih.gov

Researchers have evaluated the cytotoxicity of various isoxazole derivatives against different cell lines, such as human fibroblast cells, normal human liver cell lines (LO2 and LX-2), and human embryonic kidney (HEK293) cells. nih.govnih.govmdpi.comnih.gov These studies are critical for assessing the safety profile of the compounds. nih.gov For anticancer screening, compounds are tested against various cancer cell lines, such as breast cancer (MCF-7, MDA-MB-231) and prostate cancer (PC3) cells. researchgate.netmdpi.com The results, often reported as IC50 values (the concentration that inhibits 50% of cell growth), help to identify compounds with potent antiproliferative activity and selectivity towards cancer cells over normal cells. mdpi.com

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The synthesis of 5-aminoisoxazole-4-carbonitrile derivatives is evolving, with a strong emphasis on green chemistry and advanced manufacturing technologies to improve efficiency, safety, and environmental impact.

Recent research has focused on developing environmentally friendly, economical, and rapid procedures for synthesizing this compound derivatives. nih.gov A significant advancement is the use of multicomponent reactions (MCRs), which combine multiple starting materials in a single step. One promising green approach involves a multicomponent reaction between malononitrile (B47326), hydroxylamine (B1172632) hydrochloride, and various aldehydes using a deep eutectic solvent (DES), specifically K2CO3/glycerol (B35011), as the catalytic medium. nih.govd-nb.inforesearchgate.net This method is notable for its good product yields (70-94%), short reaction times, and adherence to green chemistry principles, as glycerol is a non-toxic and biodegradable solvent. d-nb.inforesearchgate.net

Another green route employs ceric ammonium (B1175870) sulphate as a Lewis acid catalyst in a one-pot synthesis, which offers advantages such as short reaction times, a simple experimental workup, and the absence of toxic by-products. The ongoing exploration of novel catalysts, such as recyclable magnetic nanoparticles, for related heterocyclic compounds suggests a future direction for even more sustainable synthesis protocols. semanticscholar.org

| Catalyst/Solvent System | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Deep Eutectic Solvent (K2CO3/Glycerol) | Multicomponent Reaction | Environmentally friendly, economical, rapid, mild conditions, good yields (70-94%) | nih.govd-nb.inforesearchgate.net |

| Ceric Ammonium Sulphate (CAS) | One-Pot Multicomponent Synthesis | Lewis acid catalyst, short reaction time, simple workup, no toxic by-products | |

| Fe3O4@SiO2@vanillin@thioglycolic acid MNPs | Mechanochemical Three-Component Reaction | Recyclable magnetic nano-catalyst, excellent yields, short reaction time, eco-friendly (Note: Used for related pyrazoles) | semanticscholar.org |

While batch processing has been the traditional method for chemical synthesis, the pharmaceutical industry is increasingly adopting continuous flow chemistry for the manufacturing of active pharmaceutical ingredients (APIs). chemicalindustryjournal.co.ukpharmasalmanac.com This technology offers superior control over reaction parameters like temperature and mixing, enhanced safety by minimizing the volume of hazardous materials, and simplified scale-up. nih.govsterlingpharmasolutions.com

The synthesis of isoxazoles is particularly amenable to flow chemistry. researchgate.net Recent studies have demonstrated the successful multi-step flow synthesis of trisubstituted and 3,5-disubstituted isoxazoles, achieving high yields and efficiency by telescoping several reaction steps (e.g., oximation, chlorination, and cycloaddition) into a continuous sequence. researchgate.netacs.org Although a dedicated continuous manufacturing process for this compound has not yet been detailed, the successful application of this technology to closely related isoxazole (B147169) structures strongly indicates its feasibility. researchgate.netacs.org Future research will likely focus on adapting these flow methodologies to produce this compound, paving the way for safer, more sustainable, and scalable production. researchgate.net

Exploration of New Biological Targets and Therapeutic Applications

The versatile structure of the this compound scaffold makes it a promising candidate for developing therapies against a range of diseases. researchgate.net Current and future research is aimed at identifying new biological targets and validating its efficacy in several key therapeutic areas.

The rise of drug-resistant pathogens is a critical global health threat, necessitating the design of new antimicrobial agents. nih.gov Derivatives of this compound have demonstrated significant potential in this area. researchgate.net In vitro studies have confirmed that novel derivatives exhibit broad-spectrum antimicrobial activity against a variety of pathogenic Gram-positive and Gram-negative bacteria as well as some fungi. nih.govd-nb.info

Notably, certain compounds have shown the ability to efficiently inhibit the growth of various bacterial and fungal pathogens. nih.gov Research has also highlighted the activity of specific isoxazole derivatives against biofilm-forming pathogens, such as Staphylococcus aureus and Pseudomonas aeruginosa, which are notoriously difficult to treat. mdpi.com The introduction of moieties like thiophene to the isoxazole ring has been shown to increase this antimicrobial activity. mdpi.com This makes the this compound core a valuable starting point for developing new drugs to combat emerging infectious diseases and microbial resistance. ijrrjournal.com

| Compound Class | Target Pathogens | Observed Activity | Reference |

|---|---|---|---|

| Novel 5-amino-isoxazole-4-carbonitriles | Gram-positive bacteria, Gram-negative bacteria, Fungi | Broad-spectrum antimicrobial activity observed for specific derivatives. | nih.govd-nb.inforesearchgate.net |

| Isoxazole derivatives (PUB9, PUB10) | Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans | High efficacy in reducing biofilm-forming cells (>90%). | mdpi.com |

| Tricyclic isoxazole derivative | Cryptococcus neoformans | Inhibits fungal growth and key virulence factors (e.g., urease activity). | acs.org |

The isoxazole ring system is a privileged scaffold in the development of agents targeting the central nervous system (CNS). researchgate.net Isoxazole derivatives have shown potential in treating neurodegenerative conditions like Alzheimer's and Parkinson's disease, as well as other CNS disorders. mdpi.comnih.gov

For Alzheimer's disease, synthetic isoxazolone derivatives have been shown to be neuroprotective by reducing levels of beta-amyloid (Aβ1-42) and tau proteins in preclinical models. nih.govresearchgate.net In the context of Parkinson's disease, novel isoxazole derivatives have been developed as selective monoamine oxidase B (MAO-B) inhibitors, which is a key target for managing the disease. simulations-plus.com Furthermore, isoxazole-isoxazole hybrids have been designed that could be used to treat or prevent cognitive impairment associated with schizophrenia, Alzheimer's, and Parkinson's disease. mdpi.com These findings strongly support the future investigation of this compound derivatives as potential therapeutic agents for a range of debilitating neurological disorders. nih.gov

Emerging research indicates that the isoxazole scaffold holds promise for cardiovascular applications. researchgate.net The broader class of isoxazole compounds is known to exhibit anti-hypertensive properties. researchgate.net More specifically, a series of isoxazole derivatives have been synthesized and identified as potent and selective alpha 1-antagonists, a class of drugs used to treat high blood pressure. nih.gov In preclinical studies, a 3-bromo-5-isoxazolecarbonyl derivative demonstrated antihypertensive action comparable to the established drug prazosin in spontaneously hypertensive rats. nih.gov While direct research on this compound for cardiovascular disease is still in its early stages, the demonstrated activity of related isoxazole compounds makes this a compelling avenue for future exploration. researchgate.net

Design and Synthesis of Complex Fused Heterocyclic Systems

The isoxazole ring system, particularly functionalized variants like this compound, serves as a pivotal building block in the synthesis of complex fused heterocyclic systems. researchgate.net These fused structures are of significant interest in medicinal chemistry due to their diverse biological activities. The inherent reactivity of the amino and cyano groups on the isoxazole core allows for a variety of cyclization and condensation reactions, leading to the formation of novel polycyclic architectures.

Isoxazole as a Scaffold for Polyfunctionalized Heterocyclic Compounds

The isoxazole nucleus is a versatile scaffold for generating polyfunctionalized heterocyclic compounds due to its unique structural and electronic properties. researchgate.netmdpi.com The five-membered ring can introduce specific angularity into molecules, which can be advantageous for binding to biological targets. mdpi.com The presence of both nitrogen and oxygen atoms within the ring allows for a range of interactions, and substituents on the ring can be modified to fine-tune physicochemical properties like potency and selectivity. researchgate.netmdpi.com The chemistry of isoxazoles and their fused derivatives has been a subject of considerable attention owing to their significant biological activities, which include antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. researchgate.net Multicomponent reactions are often employed to synthesize novel isoxazole derivatives efficiently, providing a green and economical approach to new biologically active heterocyclic compounds. researchgate.net

Pyrrolo-Fused Heterocycles

This compound and its derivatives are valuable precursors for the synthesis of pyrrolo-fused heterocycles. A notable strategy involves the transannulation of 5-alkoxyisoxazoles with malononitrile, which yields alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates. rsc.orgresearchgate.net These pyrrole products are themselves versatile building blocks for subsequent annulation reactions, leading to the creation of various fused systems such as 1H-pyrrolo[1,2-a]imidazole and pyrrolo[2,3-d]pyrimidine derivatives. rsc.orgresearchgate.net The synthesis of pyrroles is of great importance as the pyrrole motif is a key structural component in numerous biologically significant compounds, including pharmaceuticals and natural products. nih.gov Various synthetic methods have been developed to construct functionalized pyrroles, often involving cyclocondensation or cycloaddition reactions. nih.gov The design of pyrrolo-fused heterocycles can be guided by a scaffold hybridization strategy, combining the pyrrole ring with other heterocyclic systems to generate novel compounds with potential anticancer activity. mdpi.com

Table 1: Examples of Pyrrolo-Fused Heterocycles Derived from Isoxazole Precursors

| Precursor | Reagents | Resulting Fused System | Reference |

|---|---|---|---|

| 5-Alkoxyisoxazoles | Malononitrile | Alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates | rsc.org, researchgate.net |

| Alkyl 5-amino-4-cyano-1H-pyrrole-2-carboxylates | Various annulation reagents | 1H-pyrrolo[1,2-a]imidazole, Pyrrolo[2,3-d]pyrimidine | rsc.org, researchgate.net |

Oxazolo[5,4-d]pyrimidines

A significant application of 5-aminoisoxazole derivatives is in the synthesis of oxazolo[5,4-d]pyrimidines. nih.govnih.gov This fused heterocyclic system is structurally analogous to purine (B94841) bases, where the imidazole ring is replaced by an oxazole ring, making these compounds potential antimetabolites and purine antagonists. nih.govmdpi.com The synthesis can be achieved through a two-step pathway starting from a C(2)-functionalized 5-aminooxazole-4-carbonitrile (B1331464). nih.gov This involves reaction with an orthoformate to form an intermediate imidoester, followed by ring closure with an amine to construct the pyrimidine (B1678525) ring. nih.gov These derivatives have been designed and evaluated for various biological activities, including anticancer and immunosuppressive effects. nih.govnih.govbohrium.com The presence of a pharmacologically favorable isoxazole substituent at the 2-position and various amino chains at the 7-position characterizes many of the synthesized derivatives. mdpi.combohrium.com

Table 2: Synthetic Pathway for Oxazolo[5,4-d]pyrimidines

| Starting Material | Step 1 Reagent | Intermediate | Step 2 Reagent | Final Product | Reference |

|---|---|---|---|---|---|

| 5-amino-2-(5-amino-3-methylisoxazol-4-yl)-oxazole-4-carbonitrile | Triethyl orthoformate | Imidoester derivative | Aqueous methylamine | 7-methylamino-oxazolo[5,4-d]pyrimidine derivative | nih.gov |

Advanced Computational and Bioinformatic Integration

The integration of advanced computational and bioinformatic tools is becoming increasingly crucial in the discovery and development of novel therapeutic agents based on the this compound scaffold. These in silico methods accelerate the process by predicting biological activity and screening large compound libraries virtually.

Machine Learning for Predictive Bioactivity

Machine learning (ML) algorithms are powerful tools for developing predictive models of bioactivity. nih.gov For derivatives of this compound, ML models can be trained on datasets of known inhibitors for specific biological targets, such as enzymes implicated in disease. nih.govnih.gov Algorithms like Random Forest, Support Vector Machines (SVM), and Self-Organizing Maps (SOM) can be used to classify compounds as active or inactive and to build quantitative structure-activity relationship (QSAR) models that predict potency (e.g., IC₅₀ values). nih.govnih.gov These models are built using molecular descriptors and fingerprints that encode the structural and chemical features of the molecules. nih.gov By addressing potential chemical biases, for instance by using Murcko scaffolds, the reliability and predictive power of these models can be enhanced, allowing for the identification of promising new derivatives for synthesis and testing. nih.gov

Table 3: Common Machine Learning Algorithms for Bioactivity Prediction

| Algorithm | Application | Key Feature | Reference |

|---|---|---|---|

| Random Forest | Classification and Regression | Ensemble of decision trees, robust to overfitting | nih.gov |

| Support Vector Machine (SVM) | Classification and Regression | Finds optimal hyperplane to separate data points | nih.gov |

| Self-Organizing Map (SOM) | Classification | Unsupervised neural network for data visualization and clustering | nih.gov |

| Multilayer Perceptron (MLP) | Classification | A class of feedforward artificial neural network | nih.gov |

High-Throughput Virtual Screening